1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and a pyrrolidine carboxamide moiety, making it a subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce the methoxy groups at the 2 and 5 positions.
Synthesis of the Fluorophenyl Intermediate:
Coupling Reactions: The dimethoxyphenyl and fluorophenyl intermediates are then coupled with a pyrrolidine carboxamide moiety through amide bond formation, often using coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:
1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea: This compound shares the dimethoxyphenyl and fluorophenyl groups but differs in the presence of a urea moiety instead of a pyrrolidine carboxamide.
1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)urea: Similar to the previous compound but with different positions of the methoxy and fluorine groups.
1-(2,5-difluorophenyl)-3-(4-methoxyphenyl)urea: This compound has fluorine atoms at the 2 and 5 positions of the phenyl ring and a methoxy group at the 4 position.
Properties
Molecular Formula |
C21H23FN2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4/c1-27-17-7-8-19(28-2)18(12-17)24-13-15(11-20(24)25)21(26)23-10-9-14-3-5-16(22)6-4-14/h3-8,12,15H,9-11,13H2,1-2H3,(H,23,26) |
InChI Key |
RNNKNDKWLOWQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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